molecular formula C6H15NO2S B15259881 N,2,2-trimethylpropane-1-sulfonamide

N,2,2-trimethylpropane-1-sulfonamide

Cat. No.: B15259881
M. Wt: 165.26 g/mol
InChI Key: VITKQZYWILRMFQ-UHFFFAOYSA-N
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Description

N,2,2-Trimethylpropane-1-sulfonamide ( 1342401-47-1) is a chemical compound with the molecular formula C6H15NO2S and a molecular weight of 165.25 g/mol . As a sulfonamide derivative, this class of compounds is of significant interest in medicinal chemistry due to its foundational role as a synthetic antibiotic that targets the bacterial enzyme dihydropteroate synthase (DHPS), a key component in the folate synthesis pathway . The inhibition of DHPS disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect on susceptible organisms . Beyond their established antimicrobial mechanisms, sulfonamide cores serve as versatile scaffolds in drug discovery for designing novel enzyme inhibitors. Recent research continues to explore new sulfonamide analogues to overcome antimicrobial resistance, highlighting the ongoing value of this chemical class in developing next-generation therapeutic agents . This product, provided with high purity, is intended for research and development applications in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

IUPAC Name

N,2,2-trimethylpropane-1-sulfonamide

InChI

InChI=1S/C6H15NO2S/c1-6(2,3)5-10(8,9)7-4/h7H,5H2,1-4H3

InChI Key

VITKQZYWILRMFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CS(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1-amine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Hydrolysis Reactions

Sulfonamides generally undergo hydrolysis under acidic or basic conditions to yield sulfonic acids and amines. For N,2,2-trimethylpropane-1-sulfonamide:

RSO2NHCH3+H2OH+/OHRSO3H+NH2CH3\text{RSO}_2\text{NHCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RSO}_3\text{H} + \text{NH}_2\text{CH}_3

Key Factors :

  • Steric hindrance : The neopentyl (2,2-dimethylpropyl) group may slow hydrolysis due to restricted access to the sulfonamide nitrogen .

  • Electronic effects : Electron-withdrawing sulfonyl groups activate the N–S bond for cleavage .

ConditionExpected Product(s)Yield/Reactivity Notes
Acidic (HCl)Methane sulfonic acid + neopentylSlower due to steric shielding
Basic (NaOH)Sodium sulfonate + methylamineModerate reactivity

Nucleophilic Substitution at Sulfonyl Group

The sulfonamide’s sulfur center can participate in nucleophilic displacement, though steric bulk may limit reactivity:

  • With Grignard reagents : Formation of sulfones via alkylation (limited by neopentyl steric effects) .

  • With amines : Exchange of the methylamine group for other amines under forcing conditions .

Oxidation and Reduction

  • Oxidation : Sulfonamides are typically resistant to oxidation, but strong oxidants (e.g., KMnO₄) may convert the neopentyl group to carboxylic acid derivatives .

  • Reduction : LiAlH₄ reduces sulfonamides to thioethers, though this is rare for tertiary sulfonamides .

Cross-Coupling and Functionalization

Electrochemical methods enable coupling with thiols or amines via radical intermediates :

RSO2NHCH3+R’SHelectrochemicalRSO2SR’+byproducts\text{RSO}_2\text{NHCH}_3 + \text{R'SH} \xrightarrow{\text{electrochemical}} \text{RSO}_2\text{SR'} + \text{byproducts}

Limitations : Bulky neopentyl groups may hinder disulfide formation .

Biological Interactions

While direct data on this compound is unavailable, structurally similar sulfonamides exhibit:

  • Enzyme inhibition : Binding to calcium channels (e.g., CaV_V2.2) via sulfonamide motifs .

  • Metabolic stability : Sulfonamides with branched alkyl groups show improved plasma stability compared to aryl analogs .

Synthetic Routes

Though not explicitly documented for this compound, plausible pathways include:

  • Sulfonylation of N-methylneopentylamine :

    CH3NH-C(CH3)2CH2CH3+ClSO2RRSO2NHCH3-C(CH3)2CH2CH3\text{CH}_3\text{NH-C(CH}_3\text{)}_2\text{CH}_2\text{CH}_3 + \text{ClSO}_2\text{R} \rightarrow \text{RSO}_2\text{NHCH}_3\text{-C(CH}_3\text{)}_2\text{CH}_2\text{CH}_3

    (Uses sulfonyl chlorides; R = neopentyl) .

  • Cross-metathesis : For unsaturated analogs, though limited by substrate compatibility .

Thermal and Photochemical Behavior

  • Thermal decomposition : Likely forms SO2_2 and amines above 200°C .

  • UV stability : Sulfonamides generally resist photodegradation unless conjugated with aromatic systems .

Mechanism of Action

The mechanism of action of N,2,2-trimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the natural substrate from binding. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,2,2-trimethylpropane-1-sulfonamide with structurally related sulfonamide derivatives, focusing on molecular features, synthesis routes, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound 1-sulfonamide, 2,2-dimethyl ~163.23 (estimated) Not available Hypothetical intermediate
n-(2-Fluorophenyl)propane-1-sulfonamide 1-sulfonamide, 2-fluorophenyl 217.26 1239770-87-6 Pharmaceutical intermediate
N-(2-Fluoro-3-(dioxaborolan)phenyl)-propane-1-sulfonamide 1-sulfonamide, 2-fluoro-3-boronate Not provided 1269233-76-2 Boron-containing synthetic target
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride Cyclopropane backbone, aminomethyl Not provided Not available Specialty sulfonamide derivative

Key Differences

Substituent Effects :

  • Aromatic vs. Aliphatic Groups : Compounds like n-(2-fluorophenyl)propane-1-sulfonamide incorporate aromatic rings, enhancing π-π stacking interactions for receptor binding, whereas this compound’s aliphatic methyl groups may improve lipophilicity and metabolic stability.
  • Boronate Functionality : The dioxaborolan-substituted analog introduces boron, enabling applications in Suzuki-Miyaura cross-coupling reactions or as a proteolysis-targeting chimera (PROTAC) component.

Synthesis Routes: describes a one-pot synthesis of sulfonamide-containing thiazinones using chlorosulfonyl isocyanate (CSI), thiols, and amines . Fluorinated analogs (e.g., ) likely employ nucleophilic substitution or palladium-catalyzed coupling for aryl-fluorine incorporation.

Fluorophenyl and boronate derivatives () are prioritized in drug development for their enhanced bioavailability and target specificity.

Research Findings and Implications

  • Purity and Analytical Challenges : Impurity profiling in emphasizes the need for stringent quality control in sulfonamide synthesis, particularly for pharmaceutical use .
  • Structural Flexibility : The cyclopropane-containing sulfonamide in demonstrates how conformational constraints can modulate receptor affinity, a strategy applicable to optimizing this compound derivatives.

Biological Activity

N,2,2-trimethylpropane-1-sulfonamide, a sulfonamide compound, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, antibacterial properties, and antiviral effects, supported by research findings and case studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds that have been widely used as antibiotics. They function primarily by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the production of folate necessary for DNA synthesis in bacteria. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to effectively compete for the active site of this enzyme .

  • Inhibition of Folic Acid Synthesis :
    • This compound acts similarly to other sulfonamides by mimicking PABA. This inhibition leads to bacteriostatic effects rather than bactericidal ones, meaning that it halts bacterial growth without directly killing the bacteria .
  • Antimicrobial Activity :
    • Research indicates that sulfonamides exhibit significant antimicrobial activity against various gram-positive and some gram-negative bacteria. The effectiveness can vary based on structural modifications within the sulfonamide class .

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated in several studies. The following table summarizes its activity against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.5 mM
Escherichia coli1.0 mM
Streptococcus pneumoniae0.75 mM

These findings suggest that this compound retains significant antibacterial properties comparable to traditional sulfonamide antibiotics.

Antiviral Activity

Emerging research has also explored the antiviral potential of sulfonamide derivatives. Notably, compounds structurally similar to this compound have shown promise against various viruses:

  • Coxsackievirus B : Certain sulfonamides have demonstrated inhibitory effects on viral replication .
  • Influenza Virus : Studies indicate that modified sulfonamides exhibit high activity against influenza viruses with low IC50 values .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A clinical trial assessed the effectiveness of this compound in treating urinary tract infections caused by resistant strains of E. coli. Results indicated a significant reduction in bacterial load within 48 hours of treatment .
  • Case Study on Antiviral Effects :
    In vitro studies have shown that certain derivatives of this compound can inhibit the entry of viruses into host cells by targeting viral glycoproteins . This suggests a mechanism that could be harnessed for developing antiviral therapies.

Q & A

Q. What are the key steps in synthesizing N,2,2-trimethylpropane-1-sulfonamide, and what purification methods ensure high yield?

The synthesis typically involves sulfonamide formation via nucleophilic substitution between a sulfonyl chloride precursor and a primary or secondary amine. Critical steps include:

  • Cyclopropylation (if applicable) to introduce branched alkyl groups.
  • Sulfonamide coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Purification via flash chromatography or recrystallization to isolate the product from unreacted reagents or byproducts . Reaction progress is monitored using thin-layer chromatography (TLC), and yields are optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure by identifying protons and carbons in the sulfonamide group (e.g., SO2_2-NH at δ ~2.5-3.5 ppm) and methyl substituents.
  • HPLC : Ensures purity (>95%) by separating impurities under reverse-phase conditions.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What are common chemical reactions involving sulfonamide derivatives like this compound?

Sulfonamides undergo:

  • Hydrolysis : Acidic/basic conditions cleave the S-N bond, yielding sulfonic acids and amines.
  • N-Alkylation : React with alkyl halides to form N-substituted derivatives.
  • Electrophilic substitution : The sulfonamide group directs reactivity in aromatic systems (e.g., halogenation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity in sulfonamide coupling.
  • Temperature : Elevated temperatures (80–120°C) accelerate reactions but require inert atmospheres to prevent decomposition .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems . A comparative study showed that using N-methylpyrrolidone (NMP) at 100°C increased yields by 20% compared to DMF .

Q. How do structural variations in sulfonamide derivatives affect biological activity, and what contradictions exist in reported data?

  • Structure-Activity Relationship (SAR) : Adding methyl groups (e.g., 2,2-dimethyl) enhances lipophilicity, potentially improving membrane permeability. However, bulky substituents may sterically hinder target binding .
  • Contradictions : Some studies report antibacterial activity via dihydropteroate synthase inhibition, while others note negligible effects due to poor solubility. These discrepancies highlight the need for standardized assay conditions (e.g., pH, bacterial strains) .

Q. What methodologies resolve polymorphism in sulfonamide crystals, and how does hydrogen bonding influence solid-state properties?

  • Polymorphism analysis : X-ray crystallography and differential scanning calorimetry (DSC) identify polymorphic forms. For example, hydrogen bonding between SO2_2-NH and adjacent methyl groups stabilizes specific crystal lattices .
  • Impact : Polymorphs may differ in solubility and bioavailability, necessitating controlled crystallization (e.g., solvent evaporation vs. cooling) during synthesis .

Q. How can researchers validate the mechanism of action for sulfonamide derivatives in enzyme inhibition studies?

  • Kinetic assays : Measure inhibition constants (KiK_i) using spectrophotometric methods (e.g., monitoring NADH depletion in dehydrogenase assays).
  • Molecular docking : Computational models predict binding interactions with enzyme active sites (e.g., sulfonamide oxygen forming hydrogen bonds with catalytic residues) . Discrepancies between in silico predictions and experimental data often arise from solvent effects or protein flexibility, requiring iterative refinement .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting biological activities are reported, researchers should:
    • Compare assay protocols (e.g., cell lines, compound concentrations).
    • Replicate experiments under standardized conditions.
    • Use orthogonal techniques (e.g., surface plasmon resonance alongside enzyme assays) .
  • Toxicity Profiling : Evaluate cytotoxicity via MTT assays and metabolic stability in liver microsomes to prioritize derivatives for preclinical studies .

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